molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No. B130653
Key on ui cas rn: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06846492B2

Procedure details

105 g (0.83 mol) of benzyl chloride are added dropwise at 56° C., under reflux, over a period of 10 minutes, to 18.4 g (0.1 mol) of 3,4,5-trihydroxybenzoic acid methyl ester, 50.0 g (0.48 mol) of sodium carbonate and 10.0 g (0.06 mol) of potassium iodide in 200 ml of acetone. After a further 20 hours at reflux, 500 ml of water are added at room temperature and the mixture is then extracted with ether. The crude product is worked up in customary manner, excess benzyl chloride is removed by distillation, and the residue is recrystallised from hexane/ethyl acetate. Colourless crystals, yield 45.0 g (98% of theory)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][C:11](=[O:21])[C:12]1[CH:17]=[C:16]([OH:18])[C:15]([OH:19])=[C:14]([OH:20])[CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>CC(C)=O.O>[CH3:9][O:10][C:11](=[O:21])[C:12]1[CH:13]=[C:14]([O:20][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:15]([O:19][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:16]([O:18][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:17]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)O)O)O)=O
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 20 hours at reflux
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with ether
CUSTOM
Type
CUSTOM
Details
is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from hexane/ethyl acetate

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.